Cripowellin A

Content Navigation

Product Name

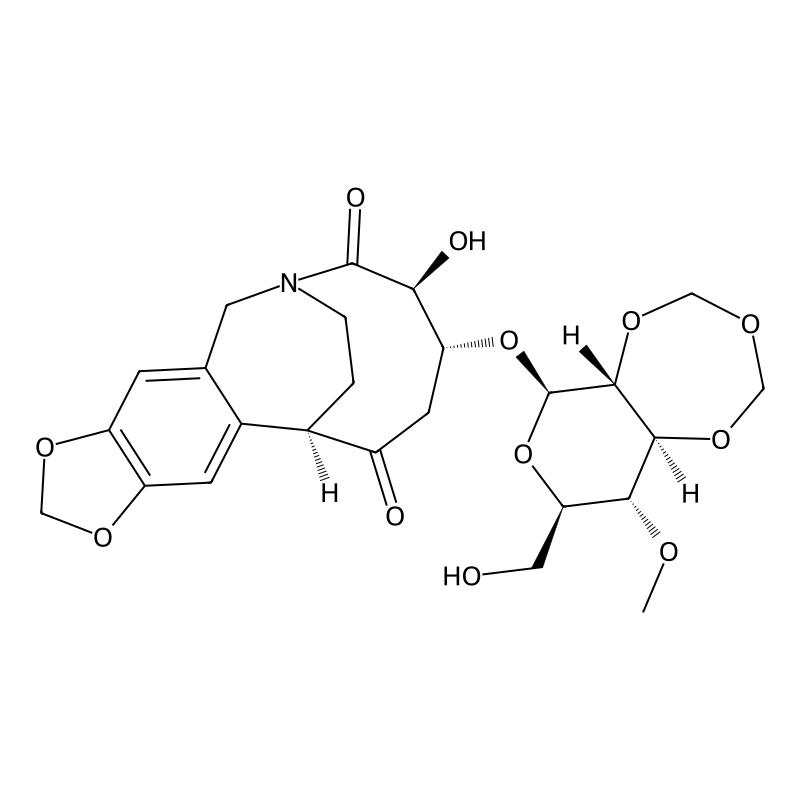

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Cripowellin A is a complex alkaloid belonging to the Amaryllidaceae family, specifically isolated from the bulbs of the plant Crinum powellii. It features a unique bicyclic structure classified as a [5.3.2]-bicyclic compound, which is characterized by its intricate ring system and significant stereochemical complexity. The compound exhibits notable insecticidal properties, making it a subject of interest in both pharmacological and agricultural research .

Cripowellin A demonstrates significant biological activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that it can induce reversible cytostasis in the ring stage of the parasite's life cycle while exhibiting cytotoxic effects in later stages (trophozoite and schizont) with effective concentrations ranging from 11 to 28 nM . Furthermore, its insecticidal properties highlight its potential as a natural pesticide, adding to its relevance in agricultural applications .

The total synthesis of Cripowellin A has been achieved through various methods:

- Asymmetric Total Synthesis: Utilizing a series of reactions that include dihydroxylation and metathesis, researchers have successfully synthesized Cripowellin A with high selectivity.

- Ring Expansion Reactions: The construction of the bicyclic skeleton has been facilitated through oxidative cyclization and subsequent ring expansion techniques .

- Alternative Synthetic Pathways: Other methods explored include radical cyclization and intramolecular arylation, showcasing the versatility in synthetic approaches to this compound .

Cripowellin A has several applications due to its biological activities:

- Pharmaceutical Research: Its ability to affect Plasmodium falciparum makes it a candidate for further investigation as a potential antimalarial agent or as a chemical probe for studying cell cycle dynamics in malaria parasites .

- Agricultural Use: Given its insecticidal properties, Cripowellin A could be developed into natural pesticides, contributing to sustainable agricultural practices.

Interaction studies have primarily focused on understanding how Cripowellin A affects cellular processes in Plasmodium falciparum. Research indicates that it interferes with the parasite's cell cycle progression at specific stages, providing insights into its mechanism of action. These studies are crucial for evaluating potential resistance mechanisms against conventional antimalarial drugs .

Cripowellin A shares structural and functional similarities with other alkaloids derived from the Amaryllidaceae family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Source |

|---|---|---|---|

| Cripowellin A | [5.3.2]-bicyclic | Antimalarial, insecticidal | Crinum powellii |

| Cripowellin B | [5.3.2]-bicyclic | Antimalarial, cytotoxic | Crinum powellii |

| Galanthamine | Tertiary alkaloid | Anticholinergic | Galanthus nivalis |

| Lycorine | Tertiary alkaloid | Antimicrobial | Lycoris radiata |

Uniqueness of Cripowellin A:

- Its specific bicyclic structure distinguishes it from other Amaryllidaceae alkaloids.

- Demonstrates unique dual functionality as both an insecticide and an antimalarial agent.

Cripowellin A was first isolated in 1997 from the bulbs of Crinum powellii, a hybrid species of the Amaryllidaceae family, during a search for novel bioactive natural products. Initial investigations identified its unique bicyclic structure and insecticidal properties, which distinguished it from other alkaloids in the same botanical family. The compound’s discovery coincided with growing interest in Amaryllidaceae alkaloids as sources of pesticidal and anticancer agents. In 2005, the first asymmetric total synthesis of its 1-epi-aglycon derivative was achieved, marking a milestone in synthetic organic chemistry due to the compound’s structural complexity. Subsequent studies in the 2010s expanded its known biological activities, particularly its antiplasmodial and cytotoxic effects.

Classification within Amaryllidaceae Alkaloids

Cripowellin A belongs to the crinane-type subgroup of Amaryllidaceae alkaloids, characterized by a [5.3.2]-bicyclic framework fused to a β-methylphenethylamine moiety. This structural class is distinct from lycorine- or galanthamine-type alkaloids, which exhibit different ring systems and bioactivity profiles. The compound’s unique cleavage between C-1 and C-13 in the crinane skeleton enhances its pharmacological potency compared to related alkaloids.

Natural Sources and Botanical Distribution

Crinum powellii, native to southern Africa and cultivated globally as an ornamental plant, remains the primary natural source of cripowellin A. The genus Crinum (Amaryllidaceae) comprises approximately 110–180 species distributed across tropical and subtropical wetlands, with notable diversity in Africa and Asia. While cripowellin A has not been reported in other Crinum species, structurally analogous compounds like cripowellins B–D occur in C. erubescens and C. latifolium.

Table 1: Distribution of Cripowellin-Producing Crinum Species

| Species | Habitat | Alkaloid Profile |

|---|---|---|

| C. powellii | Cultivated hybrids | Cripowellins A, B |

| C. erubescens | South American wetlands | Cripowellins C, D |

| C. latifolium | Southeast Asian riverbanks | Cripowellin derivatives |

Significance in Phytochemical Research

Cripowellin A has emerged as a model compound for studying structure-activity relationships in crinane-type alkaloids. Its potent bioactivities at nanomolar concentrations (e.g., IC~50~ = 11–28 nM against cancer cells) and reversible cytostatic effects on Plasmodium falciparum have spurred interest in its mechanism of action. Additionally, its synthesis challenges—stemming from multiple stereocenters and a strained bicyclic system—have driven innovations in catalytic asymmetric methodologies.

The isolation of Cripowellin A from Crinum powellii bulbs follows a systematic approach that begins with the proper preparation and extraction of plant material. Fresh bulbs of Crinum powellii, typically weighing between 400 to 450 kilograms, are initially chopped into small pieces to maximize surface area for extraction [1] [2]. The extraction process employs 95% ethanol as the primary solvent system, with the plant material being extracted exhaustively using 50 liters of solvent repeated three times for a total extraction period of 24 hours at room temperature [2] [3].

The extraction methodology has been optimized to ensure maximum recovery of alkaloid compounds while minimizing degradation. Following the ethanolic extraction, the solvent is removed under reduced pressure to yield an aqueous brownish syrup, which is then suspended in water and partitioned with ethyl acetate to obtain the ethyl acetate fraction containing the alkaloid-rich extract [2]. This initial extraction typically yields approximately 247 grams of ethyl acetate-soluble material from the original 400 kilograms of fresh bulb material, representing the crude alkaloid-containing fraction that serves as the starting material for subsequent chromatographic purification steps [2].

Alternative extraction approaches have been investigated, including the use of methanol-water mixtures with varying ratios. Research has demonstrated that 95% methanol extraction systems provide optimal yields while maintaining the integrity of the target alkaloids [1]. The extraction process has been shown to be scalable, with industrial-scale extractions of 450 kilograms of fresh bulbs successfully processed to yield 262 grams of crude product, demonstrating the feasibility of large-scale alkaloid isolation [1].

Chromatographic Separation Techniques

Gradient MPLC on Silica Gel

Medium Pressure Liquid Chromatography on silica gel represents the primary separation technique employed for the initial fractionation of Cripowellin A from crude plant extracts. The ethyl acetate-soluble fraction obtained from the extraction process is subjected to column chromatography using a large silica gel column with dimensions of 12 centimeters in diameter and 150 centimeters in length [2]. The column is packed with silica gel 60 having a mesh size of 230-400, providing optimal resolution for alkaloid separation [2].

The gradient elution system employs chloroform and methanol as the mobile phase components, with the gradient progressing from 100:1 to 1:1 chloroform to methanol ratio [2]. Each gradient step utilizes 10 liters of mobile phase, ensuring thorough elution and separation of compound classes according to their polarity. This systematic approach typically yields five main fractions, designated as Fraction 1 through Fraction 5, with Cripowellin A-containing compounds primarily concentrated in Fractions 3 and 4 [2].

The effectiveness of gradient MPLC on silica gel is demonstrated by the successful separation of complex alkaloid mixtures, with Fraction 3 yielding 16.1 grams and Fraction 4 producing 9.7 grams of partially purified material [2]. The silica gel chromatography step serves as a crucial preliminary purification stage, concentrating the target alkaloids while removing chlorophyll, sugars, and other polar plant constituents that would interfere with subsequent purification steps [4].

Vacuum Liquid Chromatography

Vacuum Liquid Chromatography represents an efficient and cost-effective technique for the intermediate purification of Cripowellin A and related alkaloids. This method employs reversed-phase materials, specifically utilizing water and acetonitrile gradient systems to achieve enhanced separation based on hydrophobic interactions [1] [5]. The vacuum-assisted flow provides faster separations compared to gravity-driven column chromatography while maintaining excellent resolution of closely related alkaloid structures [5].

The VLC methodology has been optimized for alkaloid purification using specialized column configurations, including MCI gel chromatography columns with dimensions of 8 centimeters in diameter and 40 centimeters in length [2]. The elution system employs methanol-water gradients progressing from 50% to 95% methanol concentration, with each gradient step utilizing 4 liters of mobile phase to ensure complete elution of target compounds [2]. This approach effectively separates alkaloids based on their differential hydrophobic properties and provides significant purification enhancement.

The application of vacuum liquid chromatography to Fraction 3 from the silica gel separation results in the generation of three subfractions designated as 3A, 3B, and 3C, with subfraction 3B containing 186 milligrams of concentrated alkaloid material [2]. The efficiency of VLC is particularly demonstrated in its ability to separate complex diterpenoid alkaloid mixtures, making it highly suitable for the purification of structurally related Amaryllidaceae alkaloids such as the Cripowellin series [5] [6].

Preparative HPLC Methods

Preparative High Performance Liquid Chromatography serves as the final purification step for obtaining pure Cripowellin A with pharmaceutical-grade purity. The preparative HPLC system employs specialized columns, including Prevail C18 columns with dimensions of 250 × 10 millimeters internal diameter and 5-micrometer particle size, providing high resolution separation capability [2] [7]. The system configuration includes Waters 600 controllers, Waters 600 pumps, and Waters 2487 dual wavelength absorbance detectors for comprehensive monitoring [2].

The mobile phase systems for preparative HPLC utilize binary gradient elution with methanol and water, progressing from 30% to 55% methanol concentration for some applications and 45% to 70% methanol for others, depending on the specific separation requirements [2]. Detection is performed at 240 nanometers wavelength, providing optimal sensitivity for alkaloid compounds while minimizing interference from other plant constituents [2]. The preparative HPLC method achieves baseline resolution of Cripowellin A from closely related structural analogs, with retention times typically ranging from 15.3 to 15.9 minutes [2].

Alternative preparative HPLC approaches employ diol phase chromatography using isocratic elution systems with n-heptane, methanol, and ethanol mixtures [1]. This methodology has proven particularly effective for the final purification of Cripowellin A, yielding 1.75 grams of pure compound from the initial 450 kilograms of fresh plant material, representing a final isolation yield that demonstrates the efficiency of the multi-step purification protocol [1]. The preparative HPLC step consistently achieves purities exceeding 95% as confirmed by analytical HPLC and spectroscopic methods [7] [8].

Structural Confirmation Protocols

The structural confirmation of Cripowellin A requires a comprehensive analytical approach employing multiple complementary spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, with 1H NMR experiments conducted at 500 MHz frequency using deuterated chloroform as the solvent [2] [9]. The 1H NMR analysis provides detailed information about proton connectivity, chemical environments, and structural features characteristic of the unique [5.3.2]-bicyclic alkaloid framework [2].

The 13C NMR spectroscopy, performed at 125 MHz frequency, reveals the carbon skeleton and substitution patterns essential for confirming the molecular structure [2]. Advanced two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), establish through-bond connectivities and confirm structural assignments [2] [3]. Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial spatial relationship information, enabling the determination of stereochemical configurations and relative orientations of substituent groups [2].

High Resolution Mass Spectrometry employing Electrospray Ionization (HR-ESI-MS) on LTQ Orbitrap XL instrumentation provides accurate molecular mass determination and elemental composition confirmation [2]. For Cripowellin A, the molecular formula C25H31NO12 is confirmed through high-resolution mass measurements with mass accuracy typically within 1.5 millimass units [1]. Fragmentation analysis reveals characteristic ion patterns, including the base peak at m/z 320 corresponding to the aglycone fragment, providing additional structural confirmation [1].

X-ray crystallographic analysis of Cripowellin A diacetate derivatives provides definitive three-dimensional structural information and establishes absolute stereochemical configuration [1] [10]. The crystallographic data confirms the unusual [5.3.2]-bicyclic structure and validates the stereochemical assignments derived from NMR analysis [11] [10]. Complementary techniques including infrared spectroscopy, ultraviolet spectroscopy, and optical rotation measurements provide additional confirmatory evidence for functional group identification and stereochemical characterization [2].

Quantitative Determination Methods

Quantitative analysis of Cripowellin A employs validated High Performance Liquid Chromatography methods that meet International Council for Harmonisation guidelines for analytical method validation [12] [13]. The analytical HPLC system utilizes Waters 600 controllers with dual wavelength detection capability, providing both sensitivity and selectivity for alkaloid quantification [2]. The chromatographic separation is achieved using C18 columns with specifications of 250 × 4.6 millimeters internal diameter and 5-micrometer particle size, optimized for alkaloid analysis [12].

The mobile phase system employs acetonitrile-water gradient elution with detection at 240 nanometers wavelength, providing detection limits in the nanogram range typically between 50 to 100 nanograms [2] [12]. Method validation parameters include linearity assessment across 2-3 orders of magnitude concentration range, with correlation coefficients exceeding 0.999 for calibration curves [14] [13]. Precision studies demonstrate relative standard deviations less than 2% for both intra-day and inter-day measurements, while accuracy assessments show recovery values between 98% and 102% [13] [15].

Liquid Chromatography-Mass Spectrometry provides enhanced selectivity and sensitivity for quantitative determination, particularly for trace-level analysis in biological matrices [16] [17]. The LC-MS/MS methodology employs Multiple Reaction Monitoring mode, enabling detection at picogram levels while maintaining specificity through characteristic fragmentation patterns [16]. This approach is particularly valuable for pharmacokinetic studies and bioavailability assessments where high sensitivity is required [17].

XLogP3

Explore Compound Types